2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole
Description
2-(Benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at position 2 and an ethylsulfonyl group at position 1.
Properties
IUPAC Name |
2-benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-18(15,16)14-9-8-13-12(14)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEITVKCCQLRSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of benzyl mercaptan with an appropriate imidazole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The ethylsulfonyl group can be introduced through a sulfonation reaction using ethyl sulfonyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and ethylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key analogues and their structural differences are summarized below:
Notes:
- Sulfonyl vs. Thioether : Sulfonyl groups (e.g., ethylsulfonyl) increase polarity and hydrogen-bonding capacity compared to thioethers, improving water solubility .
- Benzyl vs.
Antibacterial Activity
- 4,5-Diphenyl-1H-imidazoles : Derivatives with benzylthio groups exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Sulfonyl Derivatives : Compounds like 2-(methylbenzylsulfonyl)imidazoles show enhanced activity due to improved membrane penetration via sulfonyl groups .
Chemosensor and Ligand Potential
Biological Activity
2-(Benzylthio)-1-(ethylsulfonyl)-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various synthesized imidazole compounds against different bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives exhibited potent antibacterial activity, with zones of inhibition comparable to standard antibiotics.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Standard (Ciprofloxacin) | 25 (E. coli) |
Antitumor Activity
Imidazole compounds have also been investigated for their antitumor effects. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been tested in vitro on cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Antitumor Efficacy
In a recent study, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Anti-inflammatory Activity
Imidazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. This activity is particularly relevant in the context of chronic inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) |
|---|---|
| This compound | 75% (TNF-α) |
| Standard (Ibuprofen) | 80% |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
- Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
